molecular formula C20H12Br10O6 B14357225 Bis[2-(pentabromophenoxy)ethyl] butanedioate CAS No. 92636-40-3

Bis[2-(pentabromophenoxy)ethyl] butanedioate

Cat. No.: B14357225
CAS No.: 92636-40-3
M. Wt: 1147.3 g/mol
InChI Key: BQTJRGKUVYPRCT-UHFFFAOYSA-N
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Description

Bis[2-(pentabromophenoxy)ethyl] butanedioate is a chemical compound known for its flame-retardant properties. It is commonly used in various industrial applications to enhance the fire resistance of materials. The compound is characterized by its high bromine content, which contributes to its effectiveness as a flame retardant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(pentabromophenoxy)ethyl] butanedioate typically involves the reaction of pentabromophenol with ethylene glycol and butanedioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete reaction and formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(pentabromophenoxy)ethyl] butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the bromine content and alter the compound’s properties.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated carboxylic acids, while reduction can produce debrominated derivatives.

Scientific Research Applications

Bis[2-(pentabromophenoxy)ethyl] butanedioate has a wide range of scientific research applications, including:

    Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of plastics and other materials.

    Biology: Studied for its potential effects on biological systems, including its impact on cellular processes.

    Medicine: Investigated for its potential use in medical devices and materials that require flame retardancy.

    Industry: Widely used in the manufacturing of electronics, textiles, and construction materials to improve fire safety.

Mechanism of Action

The flame-retardant properties of Bis[2-(pentabromophenoxy)ethyl] butanedioate are primarily due to its high bromine content. When exposed to heat, the compound releases bromine radicals, which interfere with the combustion process. These radicals react with free radicals generated during combustion, effectively quenching the flame and preventing the spread of fire.

Comparison with Similar Compounds

Similar Compounds

    Tetrabromobisphenol A: Another brominated flame retardant with similar applications.

    Hexabromocyclododecane: Used in polystyrene foam insulation.

    Decabromodiphenyl ether: Commonly used in textiles and electronics.

Uniqueness

Bis[2-(pentabromophenoxy)ethyl] butanedioate is unique due to its specific molecular structure, which provides a balance of high bromine content and stability. This makes it particularly effective in applications where long-term fire resistance is required.

Properties

CAS No.

92636-40-3

Molecular Formula

C20H12Br10O6

Molecular Weight

1147.3 g/mol

IUPAC Name

bis[2-(2,3,4,5,6-pentabromophenoxy)ethyl] butanedioate

InChI

InChI=1S/C20H12Br10O6/c21-9-11(23)15(27)19(16(28)12(9)24)35-5-3-33-7(31)1-2-8(32)34-4-6-36-20-17(29)13(25)10(22)14(26)18(20)30/h1-6H2

InChI Key

BQTJRGKUVYPRCT-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)OCCOC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(=O)OCCOC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Origin of Product

United States

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